SR-1277

CK1δ inhibition Structure-activity relationship Oncology probe development

SR-1277 is a brain-penetrant (24%) CK1δ/ε inhibitor (IC50 49/260 nM) with defined in vivo PK (Cmax 1.2 μM, t½ 1.42 h). Unlike IC261, it preserves microtubule integrity. Choose SR-1277 for reproducible CNS target engagement and oncology studies where cytoskeletal off-target effects must be avoided. Ideal for medulloblastoma and xenograft models.

Molecular Formula C21H19N9O3S
Molecular Weight 477.5 g/mol
Cat. No. B10763949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR-1277
Molecular FormulaC21H19N9O3S
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CSC=C4)NCC5=NC6=C(N5)C=CC=C6[N+](=O)[O-]
InChIInChI=1S/C21H19N9O3S/c31-30(32)15-3-1-2-14-17(15)25-16(24-14)10-22-19-18-20(29(12-23-18)13-4-9-34-11-13)27-21(26-19)28-5-7-33-8-6-28/h1-4,9,11-12H,5-8,10H2,(H,24,25)(H,22,26,27)
InChIKeyFLKHSCQMBSUMSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-morpholinyl)-N-[(4-nitro-1H-benzimidazol-2-yl)methyl]-9-(3-thiophenyl)-6-purinamine (SR-1277): Kinase Inhibitor Reference Guide for Research Procurement


2-(4-morpholinyl)-N-[(4-nitro-1H-benzimidazol-2-yl)methyl]-9-(3-thiophenyl)-6-purinamine (PubChem CID: 45100431; also known as SR-1277 and ML177) is a synthetic purine-based small molecule that functions as a potent, ATP-competitive inhibitor of casein kinase 1 delta (CK1δ) and epsilon (CK1ε) [1]. This compound features a 2-morpholino substituent on the purine core, a 9-(3-thiophenyl) group, and a 4-nitro-1H-benzimidazol-2-ylmethyl moiety, and was developed through structure-activity relationship (SAR) optimization from the parent purine scaffold SR-653234 [2]. It is primarily utilized as a chemical probe in oncology and cell signaling research, with documented applications in studying CK1δ/ε-dependent pathways, including Wnt/β-catenin signaling, circadian rhythm regulation, and the phosphorylation of BRD4 in medulloblastoma models [3].

2-(4-morpholinyl)-N-[(4-nitro-1H-benzimidazol-2-yl)methyl]-9-(3-thiophenyl)-6-purinamine (SR-1277): Why In-Class CK1 Inhibitors Cannot Be Considered Interchangeable


Small-molecule CK1δ/ε inhibitors exhibit pronounced variations in potency, selectivity profiles, and pharmacokinetic properties that render them non-interchangeable in research applications. Within the purine-based class, subtle modifications to the benzimidazole substituent (e.g., nitro vs. trifluoromethyl vs. hydrogen) can alter CK1δ IC50 values by more than an order of magnitude [1]. Furthermore, off-target kinase inhibition profiles diverge substantially: while some compounds (e.g., SR-3029) show minimal FLT3 inhibition (>3000 nM), others (e.g., SR-2890) potently inhibit CDK4/cyclin D1 [2]. Additionally, key in vivo parameters—including brain penetration—differ dramatically across the series, with SR-2890 exhibiting <1% blood-brain barrier penetration versus SR-1277 at 24% . These quantitative disparities necessitate compound-specific selection rather than class-level substitution when designing experimental protocols or establishing reproducible pharmacological benchmarks.

2-(4-morpholinyl)-N-[(4-nitro-1H-benzimidazol-2-yl)methyl]-9-(3-thiophenyl)-6-purinamine (SR-1277): Quantitative Differential Evidence for Scientific Selection


SR-1277 vs. Parent Scaffold SR-653234: 3.3-Fold Enhanced Potency Against CK1δ

SR-1277 demonstrates 3.3-fold greater potency against CK1δ compared to its parent purine scaffold compound SR-653234 (N-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinyl)-9-(3-thiophenyl)-6-purinamine), a direct comparator from the same chemical series [1]. This improvement arises from the introduction of a 4-nitro substituent on the benzimidazole ring, which enhances binding interactions within the ATP-binding pocket of CK1δ [2].

CK1δ inhibition Structure-activity relationship Oncology probe development

SR-1277 vs. 5-Nitro Regioisomer SR-1278: Distinct Potency Profiles Enable Different Experimental Applications

SR-1277 and its regioisomer SR-1278 (5-nitro substitution on benzimidazole) exhibit distinct potency profiles against CK1δ, despite their structural similarity [1]. SR-1278 demonstrates 2.3-fold greater potency than SR-1277 (IC50: 21 nM vs. 49 nM), representing a clear differentiation that informs selection based on required potency thresholds . This difference illustrates how precise positional isomerism directly impacts kinase inhibition, and that these compounds should not be considered functionally interchangeable.

Regioisomer selectivity CK1δ inhibitor Medicinal chemistry

SR-1277 vs. SR-2890 and SR-3029: Differentiated Off-Target Kinase Inhibition Profiles

SR-1277 exhibits a distinct off-target kinase inhibition profile compared to the more advanced leads SR-2890 and SR-3029, which were optimized from the same purine scaffold [1]. Notably, SR-1277 potently inhibits CDK9/cyclin K (IC50 = 109 nM), an off-target effect not observed with SR-2890 or SR-3029 [2]. Conversely, SR-1277 shows weaker inhibition of FLT3 (IC50 = 305 nM) compared to SR-3029 (IC50 = 3000 nM, i.e., SR-1277 is ~10-fold more potent against FLT3) but stronger than SR-2890 (IC50 = 809 nM) . These quantitative differences are critical for experimental design where confounding kinase inhibition must be minimized.

Kinase selectivity Off-target profiling FLT3 inhibition CDK inhibition

SR-1277 Demonstrates 24% Brain Penetration in Mice: Quantitative In Vivo Differentiation for CNS Applications

SR-1277 exhibits measurable brain penetration (24% of plasma exposure) following intravenous administration in mice, a property that distinguishes it from structurally related CK1δ/ε inhibitors such as SR-2890, which exhibits <1% blood-brain barrier penetration . The in vivo pharmacokinetic profile of SR-1277 (1 mg/kg i.v.) includes a Cmax of 1.2 μM, clearance (Cl) of 2.8 mL/min/kg, AUC of 1.26 μM·h, and a terminal half-life (T1/2) of 1.42 hours . This level of brain exposure enables functional interrogation of CK1δ/ε in CNS models, as demonstrated by studies showing SR-1277-mediated reduction of BRD4 phosphorylation in medulloblastoma cells [1].

Brain penetration Pharmacokinetics In vivo CNS Blood-brain barrier

SR-1277 Exhibits Sub-100 nM Antiproliferative Activity in A375 Melanoma Cells, Differentiating It from Less Potent In-Class Compounds

SR-1277 demonstrates potent antiproliferative activity in the human A375 melanoma cell line with an EC50 of 22 nM in MTT viability assays . This cellular potency places it among the most active CK1δ/ε inhibitors tested in this model system, exceeding the efficacy of the parent compound SR-653234 (EC50 = 540 nM) by approximately 25-fold [1]. Furthermore, SR-1277 compares favorably to the advanced leads SR-2890 (EC50 = 38 nM) and SR-3029 (EC50 = 44 nM) in the same assay format, demonstrating comparable or slightly superior cellular activity despite differences in primary target potency . This level of cellular efficacy supports the use of SR-1277 in mechanistic studies of CK1δ/ε-dependent cancer cell proliferation.

Antiproliferative Melanoma A375 Cellular efficacy EC50

SR-1277 vs. IC261: Divergent Off-Target Microtubule Effects and Potency Define Distinct Experimental Utility

SR-1277 offers a fundamentally distinct pharmacological profile compared to the widely used CK1δ/ε inhibitor IC261. While IC261 inhibits CK1δ and CK1ε with IC50 values of approximately 1 μM, SR-1277 is approximately 20-fold more potent against CK1δ (IC50 = 49 nM) [1]. More critically, IC261 has been shown to induce microtubule depolymerization in interphase cells at concentrations overlapping with its kinase inhibition range, an off-target effect that confounds interpretation of CK1-dependent phenotypes [2]. SR-1277, as a purine-based ATP-competitive inhibitor with a defined selectivity profile from kinome-wide screening, does not exhibit this microtubule-disrupting activity [3]. This mechanistic distinction is essential for studies requiring clean attribution of cellular effects to CK1δ/ε inhibition.

CK1δ/ε inhibitor IC261 Microtubule depolymerization Chemical probe selectivity

2-(4-morpholinyl)-N-[(4-nitro-1H-benzimidazol-2-yl)methyl]-9-(3-thiophenyl)-6-purinamine (SR-1277): Validated Application Scenarios for Research Procurement


Oncology Target Validation Studies Requiring Potent CK1δ/ε Inhibition with CNS Exposure

SR-1277 is optimally deployed in preclinical oncology programs investigating the role of CK1δ/ε in brain tumors (e.g., medulloblastoma, glioblastoma) or brain-metastatic cancers, where its 24% brain penetration in mice enables target engagement studies in CNS tissue . The compound's potent antiproliferative activity in A375 melanoma cells (EC50 = 22 nM) also supports its use in xenograft models where CK1δ/ε inhibition is hypothesized to suppress tumor growth [1].

Chemical Biology Studies Demanding High CK1δ Potency Without Microtubule Interference

SR-1277 serves as a preferred chemical probe for dissecting CK1δ/ε-dependent signaling pathways (e.g., Wnt/β-catenin, circadian rhythm, or BRD4 phosphorylation) in cellular systems where microtubule integrity must be preserved [2]. Unlike IC261, which induces microtubule depolymerization at overlapping concentrations, SR-1277 provides clean target engagement data without cytoskeletal off-target effects [3].

Kinase Selectivity Profiling and Comparative Pharmacology Studies

SR-1277's distinct off-target kinase profile (including inhibition of CDK9/cyclin K at 109 nM and moderate FLT3 inhibition at 305 nM) makes it a valuable comparator in panels evaluating the structure-selectivity relationships of purine-based kinase inhibitors [4]. Researchers can leverage SR-1277 to benchmark novel CK1δ/ε inhibitors or to study polypharmacology effects in FLT3-driven or CDK9-dependent cancer models .

In Vivo Pharmacokinetic and Pharmacodynamic Modeling in Murine Systems

The well-characterized in vivo pharmacokinetic parameters of SR-1277 in mice (Cmax = 1.2 μM, Cl = 2.8 mL/min/kg, AUC = 1.26 μM·h, T1/2 = 1.42 h) enable accurate dose scheduling and exposure-response modeling for preclinical efficacy studies . This data package supports the compound's use in establishing pharmacokinetic-pharmacodynamic (PK-PD) relationships for CK1δ/ε inhibition in vivo .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR-1277

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.